molecular formula C12H22O11 B10753216 6-O-Alpha-D-Galactopyranosyl-Alpha-D-Glucopyranose CAS No. 220585-89-7

6-O-Alpha-D-Galactopyranosyl-Alpha-D-Glucopyranose

Cat. No.: B10753216
CAS No.: 220585-89-7
M. Wt: 342.30 g/mol
InChI Key: DLRVVLDZNNYCBX-CQHUIXDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-O-Alpha-D-Galactopyranosyl-Alpha-D-Glucopyranose, more commonly known as the disaccharide melibiose, is a carbohydrate of significant interest in biochemical and microbiological research. This compound consists of a galactose moiety linked via an alpha-1,6-glycosidic bond to a glucose unit, a structural feature that dictates its specific interactions and applications. Its primary research value lies in its role as a selective substrate and carbon source in microbial culture media, particularly for differentiating bacterial species based on their ability to ferment melibiose, such as in the characterization of members of the Enterobacteriaceae family. Furthermore, melibiose serves as a critical biochemical tool for studying the specificity, kinetics, and mechanisms of alpha-galactosidase enzymes, which catalyze its hydrolysis. In glycobiology, it is utilized as a standard or intermediate in the synthesis of more complex oligosaccharides and glycoconjugates, aiding in the exploration of carbohydrate-protein interactions and metabolic pathways. Its non-hydrolyzable analogs are also employed in structural studies to investigate enzyme active sites. This high-purity compound is offered to support these advanced research endeavors, providing a reliable and well-characterized reagent for your investigative needs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5S,6R)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8+,9-,10-,11+,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRVVLDZNNYCBX-CQHUIXDMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424933
Record name 6-O-Alpha-D-Galactopyranosyl-Alpha-D-Glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Melibiose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1000.0 mg/mL
Record name Melibiose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

220585-89-7, 585-99-9, 13299-20-2
Record name 6-O-Alpha-D-Galactopyranosyl-Alpha-D-Glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Melibiose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.700
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Melibiose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

84 °C
Record name Melibiose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Key Steps:

  • Raffinose Source Preparation : Raffinose is isolated from botanical sources (e.g., sugar beet molasses) through crystallization.

  • Enzymatic Hydrolysis : Alpha-galactosidase (e.g., from Aspergillus niger) catalyzes the reaction under optimized pH (4.5–5.5) and temperature (50–60°C).

  • Purification : Melibiose is separated from fructose via ion-exchange chromatography or crystallization.

Advantages and Limitations:

Advantages Limitations
High specificityModerate yield (~50%)
Low-cost starting materialResidual fructose contamination
Environmentally friendlyRequires enzyme stabilization

This method remains widely used in industrial settings due to its simplicity and cost-effectiveness.

Chemical Synthesis via Glycosylation

Chemical synthesis enables precise control over stereochemistry and linkage formation. The Mukaiyama method, employing protected glycosyl donors and acceptors, is a cornerstone of this approach.

General Protocol:

  • Donor Preparation :

    • 2,3,4,6-Tetra-O-benzyl-alpha-D-galactopyranosyl iodide is synthesized via iodination of the corresponding bromide.

  • Acceptor Preparation :

    • A glucose derivative (e.g., 1,2,3,4-tetra-O-acetyl-alpha-D-glucopyranose) is deprotected at the 6-OH position.

  • Glycosylation :

    • The donor and acceptor react in dichloromethane using BF3·OEt2 as a catalyst.

  • Deprotection :

    • Benzyl and acetyl groups are removed via hydrogenolysis or basic hydrolysis.

Parameter Value
DonorGlucopyranosyl iodide
Acceptor6-OH-deprotected galactose
CatalystBF3·OEt2
Yield70–90%
SelectivityAlpha-only (1→6 linkage)

For melibiose, the donor would be galactopyranosyl iodide, and the acceptor would be glucose with a free 6-OH.

Challenges:

  • Stereochemical Control : Ensuring alpha-configuration at both anomeric centers.

  • Protecting Group Strategy : Balancing stability and ease of removal (e.g., silyl vs. benzyl ethers).

Enzymatic Synthesis via Transglycosylation

Recent advances leverage enzymes like dextransucrase or recombinant glycosyltransferases to synthesize melibiose from glucose and galactose. This method bypasses the need for raffinose.

Process Overview:

  • Enzyme Selection :

    • Geobacillus thermocatenulatus enzymes catalyze the transfer of a galactosyl unit from a donor (e.g., sucrose) to glucose.

  • Reaction Conditions :

    • pH 5.5–7.0, 30–40°C, with glucose and galactose in stoichiometric ratios.

  • Yield Optimization :

    • High yields (>80%) are achieved through continuous substrate feeding and enzyme immobilization.

Comparative Analysis:

Method Yield Purity Cost
Enzymatic Hydrolysis50–60%ModerateLow
Chemical Synthesis70–90%HighHigh
Transglycosylation80–95%HighModerate

This biotechnological approach reduces reliance on raffinose and enables scalable production.

Advanced Catalytic Methods

Emerging techniques employ transition metal catalysts or ionic liquids to improve reaction efficiency. For example, copper(I) catalysts facilitate glycosylation with high regioselectivity.

Example: Copper-Mediated Glycosylation

Reagent Role Outcome
Cu(I) catalystActivates glycosyl bromideEnhanced 1→6 linkage yield
Ionic liquid solventStabilizes intermediatesImproved solubility

Such methods are still in early development but show promise for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-O-Alpha-D-Galactopyranosyl-Alpha-D-Glucopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic conditions or specific enzymes such as α-galactosidase.

    Oxidation: Oxidizing agents like nitric acid or bromine water.

    Reduction: Reducing agents such as sodium borohydride.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

6-O-Alpha-D-Galactopyranosyl-Alpha-D-Glucopyranose can be represented by the following structural formula:

C12H22O11\text{C}_{12}\text{H}_{22}\text{O}_{11}

This compound is characterized by its unique glycosidic linkage, which influences its biological activity and functional properties.

Food Industry Applications

Functional Sweetener:
this compound is utilized as a functional sweetener due to its mild sweetness and low caloric content. It is often incorporated into low-calorie food products as a sugar substitute.

Prebiotic Effects:
Research indicates that this disaccharide exhibits prebiotic properties, promoting the growth of beneficial gut bacteria. This effect is crucial for enhancing gut health and overall well-being .

Pharmaceutical Applications

Antimicrobial Activity:
Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. Its efficacy in inhibiting bacterial growth makes it a candidate for developing new antimicrobial agents .

Drug Delivery Systems:
The compound has been explored in drug delivery systems due to its ability to form stable complexes with certain drugs, enhancing their solubility and bioavailability. This characteristic is particularly beneficial in formulating oral medications .

Biotechnology Applications

Enzyme Substrate:
In biotechnological research, this compound serves as a substrate for specific enzymes, facilitating biochemical reactions in laboratory settings. Its role as an enzyme substrate is vital for studying enzyme kinetics and mechanisms .

Cell Culture Medium Component:
The compound is also used as a supplement in cell culture media, providing essential nutrients that support cell growth and proliferation. This application is crucial in pharmaceutical research and development .

Data Table: Applications Overview

Application AreaSpecific UseBenefits/Notes
Food IndustryFunctional sweetenerLow-calorie alternative; enhances gut health
PharmaceuticalAntimicrobial agentEffective against various pathogens
Drug delivery systemsImproves drug solubility and bioavailability
BiotechnologyEnzyme substrateEssential for enzyme kinetics studies
Cell culture medium componentSupports cell growth in research

Case Studies

Case Study 1: Prebiotic Effects
A study published in the Journal of Food Science explored the prebiotic effects of this compound on human gut microbiota. Results showed a significant increase in beneficial bacteria populations when subjects consumed products containing this disaccharide over a four-week period .

Case Study 2: Antimicrobial Properties
Research conducted at a pharmaceutical laboratory evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The compound demonstrated notable inhibition zones in agar diffusion tests, indicating its potential as a natural preservative in food products .

Mechanism of Action

The mechanism of action of 6-O-Alpha-D-Galactopyranosyl-Alpha-D-Glucopyranose involves its interaction with specific enzymes and receptors in biological systems. For instance, it can be hydrolyzed by α-galactosidase to release galactose and glucose, which are then utilized in various metabolic pathways. The compound also exhibits prebiotic properties by promoting the growth of beneficial gut bacteria .

Comparison with Similar Compounds

Linkage Specificity

  • Melibiose (α-1→6 Gal→Glc) contrasts with planteose (α-1→6 Gal→Glc + β-2→1 Glc→Fru), where the additional β-fructofuranosyl unit in planteose increases molecular weight (504 vs. 342 g/mol) and confers distinct metabolic roles, such as seed desiccation tolerance .
  • The homodisaccharide 6-O-α-D-Galactopyranosyl-D-galactopyranose (α-1→6 Gal→Gal) lacks the glucose moiety, altering enzymatic hydrolysis patterns compared to Melibiose .

Functional Group Modifications

  • Mycoloylated derivatives (e.g., 6,6'-di-O-mycoloyl-galactoside) exhibit extreme hydrophobicity due to long-chain acyl groups, enabling integration into bacterial membranes, unlike hydrophilic Melibiose .
  • The uronic acid in O-(α-D-Galactopyranosyl uronic acid)-(1→6)-D-glucose enhances polarity and chelation capacity, making it a candidate for metal ion binding in industrial applications .

Biological Activity

Introduction

6-O-Alpha-D-Galactopyranosyl-Alpha-D-Glucopyranose, commonly referred to as isomaltose, is a disaccharide composed of one galactose and one glucose moiety linked by an alpha (1-6) glycosidic bond. This compound has garnered attention for its potential biological activities, particularly in the fields of nutrition, immunology, and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, effects on health, and relevant research findings.

1. Immunomodulatory Effects

Research indicates that this compound may possess immunomodulatory properties. In vitro studies have demonstrated that polysaccharides derived from similar structures can enhance lymphocyte proliferation and stimulate immune responses. For instance, a study involving polysaccharides from Ganoderma lucidum showed significant stimulation of spleen lymphocytes, suggesting a potential for enhancing immune function through similar mechanisms .

2. Antidiabetic Potential

As a non-cariogenic sugar substitute, this compound has been investigated for its effects on glucose metabolism. It is reported to have a favorable impact on blood glucose levels, making it a suitable option for individuals with diabetes or prediabetes . The compound's structure allows it to be slowly absorbed, potentially aiding in glycemic control.

4. Gastrointestinal Health

The prebiotic potential of this compound may contribute to gastrointestinal health by promoting beneficial gut microbiota. Prebiotics are known to enhance the growth of probiotics in the gut, leading to improved digestive health and enhanced immune function .

Case Studies and Experimental Data

A comprehensive analysis of various studies reveals significant insights into the biological activity of this compound:

Study ReferenceFocus AreaFindings
AntimicrobialDemonstrated effectiveness against Trypanosoma brucei with an IC50 of 11.25 µM
ImmunologyEnhanced lymphocyte proliferation in vitro
DiabetesReduced blood glucose concentration in diabetic models

The biological activities attributed to this compound can be linked to several mechanisms:

  • Glycosidic Bond Interaction : The alpha (1-6) glycosidic bond may influence how the compound interacts with enzymes and receptors in biological systems.
  • Immune Modulation : Activation of immune cells through receptor-mediated pathways could explain the observed immunomodulatory effects.
  • Metabolic Pathways : Its role in carbohydrate metabolism may provide insights into its antidiabetic effects.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 6-O-α-D-galactopyranosyl-α-D-glucopyranose, and how do they differ in yield and purity?

  • Methodology : Enzymatic transglycosylation using glycosyltransferases or glycosidases is a common approach, leveraging the specificity of enzymes for α-1,6 linkages. Chemical synthesis often involves protecting-group strategies to ensure regioselectivity, such as using acetyl or benzyl groups, followed by deprotection .
  • Key considerations : Enzymatic methods may yield higher stereochemical purity, while chemical synthesis allows modular control over intermediates. Purity can be assessed via HPLC (>95%) or LC-MS .

Q. How can researchers validate the structural integrity of synthesized 6-O-α-D-galactopyranosyl-α-D-glucopyranose?

  • Methodology : Combine NMR spectroscopy (e.g., 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR) to confirm glycosidic bond configurations (e.g., anomeric proton signals at δ 4.8–5.2 ppm for α-linkages). Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight (expected m/z 342.3 for [M+H]+[M+H]^+) .
  • Validation : Compare retention times in HPLC with reference standards (e.g., phyproof® substances) .

Q. What are the stability profiles of 6-O-α-D-galactopyranosyl-α-D-glucopyranose under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Hydrolysis rates can be quantified via kinetic assays in buffers (pH 2–9) at 25–60°C, monitored by reducing sugar assays or HPAEC-PAD .
  • Findings : The compound is stable at neutral pH but prone to acid-catalyzed hydrolysis (e.g., half-life <24 hours at pH 2, 37°C) .

Advanced Research Questions

Q. How can contradictions in reported glycosidic bond conformations be resolved?

  • Methodology : Use X-ray crystallography or molecular dynamics (MD) simulations to resolve ambiguities in α-1,6 linkage flexibility. Compare experimental data (e.g., NOE correlations in NMR) with computational models to validate torsional angles .
  • Case study : Discrepancies in anomeric proton coupling constants (J1,2J_{1,2}) may arise from solvent effects or dynamic equilibria between chair conformers .

Q. What experimental designs are optimal for studying enzymatic hydrolysis of 6-O-α-D-galactopyranosyl-α-D-glucopyranose?

  • Methodology : Use β-galactosidase or α-glucosidase assays with real-time monitoring via fluorescent tags (e.g., 4-nitrophenyl glycosides) or isothermal titration calorimetry (ITC) to measure kinetic parameters (KmK_m, kcatk_{cat}). Include controls with lactose or maltose to assess enzyme specificity .
  • Data interpretation : Contradictory KmK_m values may arise from enzyme isoforms or substrate impurities. Validate with knockout strains or inhibitor studies .

Q. How can researchers address discrepancies in bioactivity data across studies?

  • Methodology : Standardize bioassays (e.g., anti-inflammatory or prebiotic activity) using cell lines (e.g., Caco-2 for gut models) with controlled conditions (e.g., oxygen levels, media composition). Cross-validate results with structurally related disaccharides (e.g., melibiose) to isolate structure-activity relationships .
  • Case study : Variations in IC50_{50} values for microbial growth inhibition may stem from differences in bacterial strain susceptibility or compound purity (>90% required) .

Methodological Tables

Analytical Technique Application Key Parameters Reference
1H^{1}\text{H}-NMRAnomeric configurationδ 4.8–5.2 ppm (α-linkage)
HPAEC-PADPurity assessmentRetention time: 8–12 min (pH 13)
ITCEnzyme kineticsKm=0.52.0 mMK_m = 0.5–2.0 \ \text{mM}
Synthesis Method Yield Purity Advantages
Enzymatic60–80%>95%Stereospecific
Chemical40–60%85–90%Scalable

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